Cas no 1696567-09-5 (4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide)

4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide
- 1696567-09-5
- 4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide
- EN300-1106159
-
- Inchi: 1S/C8H14N4OS/c1-14-4-2-3-12-5-6(9)7(11-12)8(10)13/h5H,2-4,9H2,1H3,(H2,10,13)
- InChI Key: REYKJDUDKDAOCL-UHFFFAOYSA-N
- SMILES: S(C)CCCN1C=C(C(C(N)=O)=N1)N
Computed Properties
- Exact Mass: 214.08883226g/mol
- Monoisotopic Mass: 214.08883226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 0.3
4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106159-0.25g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1106159-2.5g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1106159-5g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1106159-10.0g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1106159-5.0g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1106159-0.1g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1106159-0.05g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1106159-1g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1106159-10g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1106159-0.5g |
4-amino-1-[3-(methylsulfanyl)propyl]-1H-pyrazole-3-carboxamide |
1696567-09-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide
Introduction to 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide (CAS No. 1696567-09-5)
4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1696567-09-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique substitution pattern of this molecule, featuring an amino group, a propyl chain with a methylsulfanyl moiety, and a carboxamide functional group, contributes to its distinct chemical properties and potential therapeutic applications.
The molecular structure of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide encompasses several key functional groups that are of particular interest in drug design. The pyrazole core provides a rigid aromatic framework, which is often exploited in the development of bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of an amino group at the 4-position enhances the compound's solubility and reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the 3-(methylsulfanyl)propyl side chain introduces a polar, sulfur-containing group that can modulate the compound's pharmacokinetic properties and binding affinity to biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide with various biological targets. Studies suggest that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for the development of novel anti-inflammatory agents. The methylsulfanyl group, in particular, has been identified as a key pharmacophore that can enhance binding affinity through sulfur-nitrogen interactions, a mechanism that has been successfully leveraged in other drug molecules.
In vitro experiments have demonstrated that 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide possesses inhibitory activity against certain kinases and transcription factors implicated in cancer progression. The pyrazole core's ability to mimic natural substrates or inhibitors has been particularly effective in disrupting aberrant signaling pathways associated with tumor growth. Furthermore, the carboxamide functional group at the 3-position serves as a hinge-binding motif, allowing for precise alignment with target proteins. These findings align with the growing body of evidence supporting the use of pyrazole derivatives in oncology research.
The synthesis of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the amino group and the propyl chain with a methylsulfanyl moiety necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have streamlined the production process and improved accessibility for further research.
Pharmacokinetic studies have been conducted to evaluate the metabolic stability and distribution profile of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide in vivo. Initial results indicate that the compound exhibits moderate bioavailability and undergoes selective metabolism via phase II conjugation pathways. This suggests that it may have a favorable safety profile when administered orally or intravenously. Additionally, the presence of polar functional groups enhances its solubility in aqueous environments, which is advantageous for formulation development.
The potential therapeutic applications of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide extend beyond oncology. Preclinical data suggests that this compound may also exhibit efficacy against infectious diseases by targeting virulence factors or host-pathogen interactions. The pyrazole scaffold's versatility allows for structural modifications that can fine-tune its activity against specific pathogens or disease mechanisms. Such adaptability is crucial for addressing emerging infectious threats and developing next-generation therapeutics.
Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to further explore the therapeutic potential of 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide. By integrating experimental data with computational modeling, researchers aim to identify novel derivatives with enhanced potency and selectivity. These collaborative initiatives not only accelerate drug discovery but also foster innovation within the pharmaceutical industry through knowledge sharing and resource optimization.
The regulatory landscape for new drug candidates like 4-amino-1-3-(methylsulfanyl)propyl-1H-pyrazole-3-carboxamide is stringent yet supportive of innovation. Regulatory agencies require comprehensive preclinical and clinical data to assess safety and efficacy before approval for human use. However, streamlined pathways for breakthrough therapies are available for compounds demonstrating significant unmet medical needs. This encourages researchers to pursue high-risk but high-reward projects without compromising on scientific rigor.
In conclusion,4-amino--{1696567--09--5}--{pyrazole}--{carboxamide}--{methylsulfanyl}--{amino}--{propyl}--{structure}--{sulfur}--{biological}--{activity}--{cancer}--{inflammation}--{drug}--{design}--{synthesis} } is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies,4-amino--{
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